4-[[4-(2H-tetrazol-5-yl)benzoyl]amino]benzoic Acid
Übersicht
Beschreibung
4-[[4-(2H-tetrazol-5-yl)benzoyl]amino]benzoic Acid is an organic compound with a complex structure that includes a tetrazole ring and a benzoylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(2H-tetrazol-5-yl)benzoyl]amino]benzoic Acid can be achieved through several methods. One common approach involves the reaction of 4-cyanobenzoic acid with sodium azide and ammonium chloride in an anhydrous solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for 30 minutes and then heated to 120°C for 18-20 hours .
Another method involves the reaction of 4-bromobenzoic acid with copper cyanide in an organic solvent. The reaction mixture is then subjected to extraction and crystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to achieve the desired quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[[4-(2H-tetrazol-5-yl)benzoyl]amino]benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-[[4-(2H-tetrazol-5-yl)benzoyl]amino]benzoic Acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Employed in the study of biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals[][3].
Wirkmechanismus
The mechanism of action of 4-[[4-(2H-tetrazol-5-yl)benzoyl]amino]benzoic Acid involves its interaction with specific molecular targets and pathways. The tetrazole ring and benzoylamino group play crucial roles in its binding to target molecules, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-Tetrazol-5-yl)benzoic acid: Shares the tetrazole ring structure but lacks the benzoylamino group.
2-Fluoro-4-(1H-tetrazol-5-yl)benzoic acid: Contains a fluorine atom, which imparts different chemical properties.
Uniqueness
4-[[4-(2H-tetrazol-5-yl)benzoyl]amino]benzoic Acid is unique due to its combination of the tetrazole ring and benzoylamino group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C15H11N5O3 |
---|---|
Molekulargewicht |
309.28 g/mol |
IUPAC-Name |
4-[[4-(2H-tetrazol-5-yl)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C15H11N5O3/c21-14(16-12-7-5-11(6-8-12)15(22)23)10-3-1-9(2-4-10)13-17-19-20-18-13/h1-8H,(H,16,21)(H,22,23)(H,17,18,19,20) |
InChI-Schlüssel |
XVSQJPIBQVIKMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NNN=N2)C(=O)NC3=CC=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.